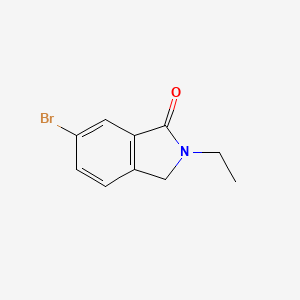

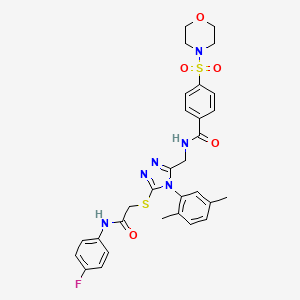

![molecular formula C17H12FN3O2S B2941323 3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)

3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MLS000544460 is a highly selective and reversible inhibitor of Eya2 phosphatase, a protein tyrosine phosphatase involved in various cellular processes. This compound has shown significant potential in inhibiting Eya2 phosphatase-mediated cell migration and exhibits anti-cancer activity .

Mechanism of Action

Target of Action

MLS000544460, also known as 3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide, is a highly selective and reversible inhibitor of Eya2 phosphatase . Eya2 is a protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell migration .

Mode of Action

MLS000544460 interacts with the Eya2 phosphatase by docking at an allosteric pocket located opposite to the active site . This interaction inhibits the phosphatase activity of Eya2, thereby affecting its function .

Biochemical Pathways

The inhibition of Eya2 phosphatase by MLS000544460 affects the cellular processes regulated by this enzyme. One of the key processes is cell migration . .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of MLS000544460’s action is the inhibition of Eya2-mediated cell migration . This could potentially have anti-cancer activity, as cell migration is a critical process in cancer metastasis .

Action Environment

It’s known that the compound is stable at temperatures between 2-8°c and should be protected from light .

Biochemical Analysis

Biochemical Properties

MLS000544460 specifically inhibits the tyrosine phosphatase activity of Eya2 . The compound binds to an induced pocket distant from the active site, leading to a conformational change of the active site that is unfavorable for Mg2+ binding . This results in the inhibition of Eya2’s tyrosine phosphatase activity .

Cellular Effects

MLS000544460 has been shown to specifically target migration, invadopodia formation, and invasion of lung cancer cells . It does not inhibit cell growth or survival . The compound has no effect on lung cancer cells carrying an Eya2 F290Y mutant that abolishes compound binding, indicating that MLS000544460 is on target in lung cancer cells .

Molecular Mechanism

The molecular mechanism of MLS000544460 involves its binding to Eya2, leading to a conformational change of the active site that is unfavorable for Mg2+ binding . This results in the inhibition of Eya2’s tyrosine phosphatase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLS000544460 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a furylidenebenzohydrazide structure, which is crucial for its inhibitory activity. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of MLS000544460 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

MLS000544460 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the furan and benzohydrazide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

MLS000544460 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of Eya2 phosphatase and its effects on various biochemical pathways.

Biology: Employed in cell migration studies to understand the role of Eya2 phosphatase in cellular processes.

Medicine: Investigated for its potential anti-cancer properties, particularly in inhibiting the migration of cancer cells.

Industry: Potential applications in the development of new therapeutic agents targeting Eya2 phosphatase

Comparison with Similar Compounds

Similar Compounds

Eya3 Phosphatase Inhibitors: Compounds that inhibit Eya3 phosphatase but do not affect Eya2.

PTP1B Inhibitors: Protein tyrosine phosphatase inhibitors that target PTP1B but not Eya2.

PPM1A Inhibitors: Serine/threonine phosphatase inhibitors that do not affect Eya2.

Uniqueness

MLS000544460 is unique due to its high selectivity and reversible inhibition of Eya2 phosphatase. Unlike other inhibitors, it does not affect Eya3 or other phosphatases, making it a valuable tool for studying Eya2-specific pathways and developing targeted therapies .

Properties

IUPAC Name |

3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O2S/c18-13-5-3-4-12(10-13)17(22)21-20-11-14-7-8-16(23-14)24-15-6-1-2-9-19-15/h1-11H,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKNIVFIPSLUFD-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)SC2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

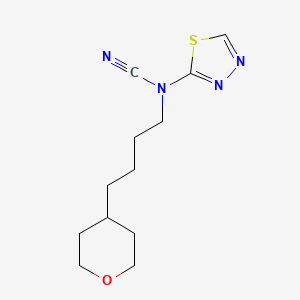

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/new.no-structure.jpg)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

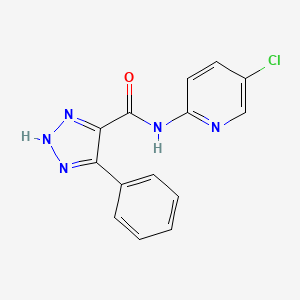

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2941255.png)

![N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2941257.png)

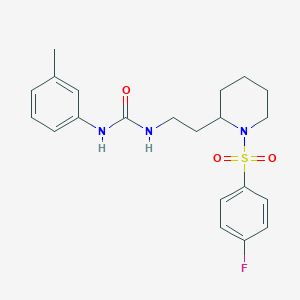

![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)